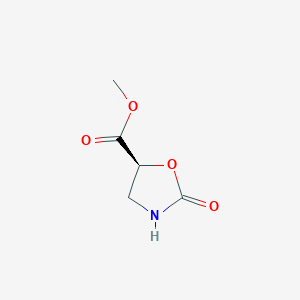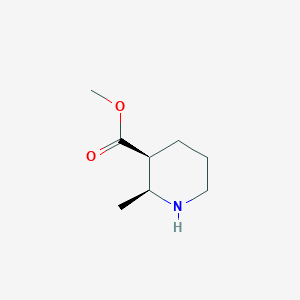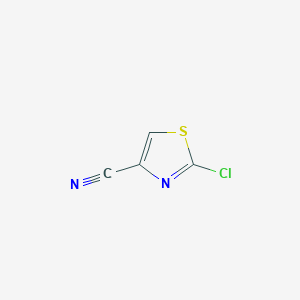![molecular formula C8H7ClN2S B1451633 (5-Chlorobenzo[d]thiazol-2-yl)methanamine CAS No. 933738-03-5](/img/structure/B1451633.png)
(5-Chlorobenzo[d]thiazol-2-yl)methanamine
Overview
Description
(5-Chlorobenzo[d]thiazol-2-yl)methanamine is a chemical compound with the molecular formula C8H7ClN2S It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
The primary target of (5-Chlorobenzo[d]thiazol-2-yl)methanamine is tyrosinase , a critical rate-limiting enzyme in the process of melanin synthesis . Tyrosinase is a membrane-bound copper-containing glycoprotein produced only by melanocytic cells .
Mode of Action
This compound interacts with its target, tyrosinase, by acting as a competitive inhibitor . This means it competes with the substrate for the active site of the enzyme, thereby reducing the enzyme’s activity.
Biochemical Pathways
The compound affects the biochemical pathway of melanin synthesis. The first two steps in this pathway are the hydroxylation of L-tyrosine to 3,4-dihyroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, this compound prevents these reactions from occurring, thereby reducing melanin synthesis .
Result of Action
The inhibition of tyrosinase by this compound results in a reduction in melanin levels . This can be beneficial in the treatment of conditions associated with excess melanin production, such as hyperpigmentation disorders .
Biochemical Analysis
Biochemical Properties
(5-Chlorobenzo[d]thiazol-2-yl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tyrosinase, a copper-containing enzyme that is crucial in the biosynthesis of melanin . The compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone . This inhibition can lead to a decrease in melanin production, making it a potential candidate for treating hyperpigmentation disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In melanocytes, the compound reduces melanin synthesis by inhibiting tyrosinase activity . This reduction in melanin production can affect cell signaling pathways related to pigmentation and gene expression involved in melanin biosynthesis. Additionally, the compound has been observed to influence cellular metabolism by altering the levels of key metabolites involved in the melanin synthesis pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of tyrosinase, it prevents the enzyme from catalyzing the oxidation of L-DOPA to dopaquinone . This competitive inhibition disrupts the melanin biosynthesis pathway, leading to decreased melanin production. Furthermore, the compound may also affect the expression of genes involved in the regulation of tyrosinase activity and melanin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on tyrosinase activity for several days, but prolonged exposure may lead to a gradual decrease in its efficacy . Additionally, in vitro studies have indicated that the compound’s effects on cellular function, such as melanin production, can persist for several days after initial treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and reduces melanin production without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cellular damage and adverse effects on overall animal health . Threshold effects have been observed, where a certain dosage is required to achieve a significant reduction in melanin production, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase, which catalyzes the initial steps of melanin biosynthesis . The compound’s inhibitory effects on tyrosinase can alter the metabolic flux of the melanin synthesis pathway, leading to changes in the levels of intermediate metabolites such as L-DOPA and dopaquinone . Additionally, the compound may interact with other cofactors involved in the regulation of tyrosinase activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . The compound’s distribution can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within melanosomes, specialized organelles involved in melanin synthesis, is particularly important for its inhibitory effects on tyrosinase activity . The compound’s presence in these organelles allows it to effectively disrupt the melanin biosynthesis pathway and reduce melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzo[d]thiazol-2-yl)methanamine typically involves the reaction of 2-aminobenzothiazole with chlorinating agents. One common method is the reaction of 2-aminobenzothiazole with thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position of the benzothiazole ring. The resulting intermediate is then treated with formaldehyde and a reducing agent such as sodium borohydride (NaBH4) to form the methanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Chlorobenzo[d]thiazol-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH) as a solvent.
Reduction: LiAlH4, ethanol (C2H5OH) as a solvent.
Substitution: Amines, thiols, solvents like dimethylformamide (DMF) or dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
(5-Chlorobenzo[d]thiazol-2-yl)methanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(5-Chlorobenzo[d]oxazol-2-yl)methanamine: Similar structure but with an oxazole ring instead of a thiazole ring.
(5-Chlorobenzo[d]thiazol-2-yl)phenol: Contains a phenol group instead of a methanamine group.
Uniqueness
(5-Chlorobenzo[d]thiazol-2-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a tyrosinase inhibitor and its potential antimicrobial properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
(5-chloro-1,3-benzothiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFULOPFTUQAWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651350 | |
| Record name | 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933738-03-5 | |
| Record name | 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


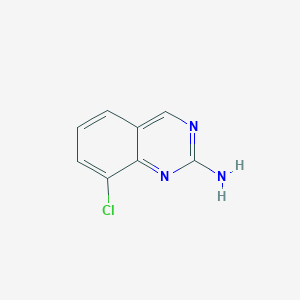
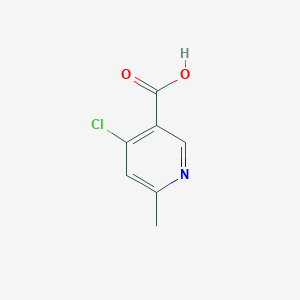
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
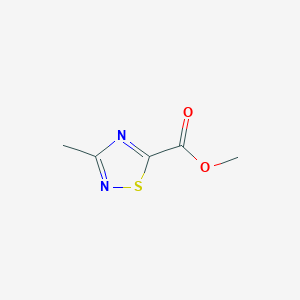
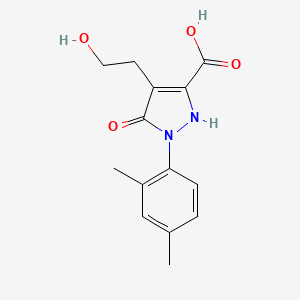
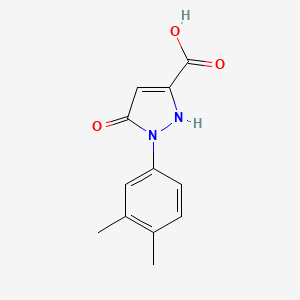
![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
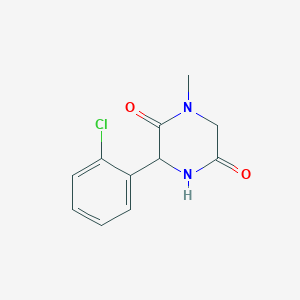
![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)
